![molecular formula C13H26N2 B15092545 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine
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Overview
Description
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is an organic compound with a unique bicyclic structure. This compound is known for its applications in various fields, including organic synthesis and catalysis. Its structure consists of a bicyclo[2.2.2]octane framework with a diethylamino group attached to a methylene bridge, making it a versatile molecule in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine typically involves the Diels-Alder reaction, followed by functional group modifications. One common method includes the reaction of benzylidene acetone with thiocyanates derived from secondary amines to form 4-aminobicyclo[2.2.2]octan-2-ones . This intermediate can then be further modified to introduce the diethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and functional group transformations. The use of metal-free conditions and organic bases can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tertiary amine group acts as a nucleophile in SN2 and SN1 mechanisms. Key reactions include:
Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | Quaternary ammonium salt | 85–92% | |
Benzylation | Benzyl bromide, Et₃N, CH₂Cl₂, RT, 6h | N-Benzylated derivative | 78% |
Key Findings :
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Polar aprotic solvents (e.g., DMF) enhance reaction rates due to increased nucleophilicity of the tertiary amine.
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Steric hindrance from the bicyclic framework reduces reactivity compared to linear tertiary amines .
Reductive Amination and Hydrogenation
The amine participates in reductive coupling with carbonyl compounds:
Notes :
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Palladium catalysts enable selective deprotection without disrupting the bicyclic core .
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Low yields in reductive amination are attributed to steric constraints .
Acylation and Carbamate Formation
The amine reacts with acylating agents to form amides or carbamates:
Mechanistic Insight :
Coordination Chemistry and Biological Interactions
The diethylamino group chelates metal ions and interacts with biological targets:
Structural Impact :
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The bicyclo[2.2.2]octane core imposes geometric constraints, favoring selective coordination with transition metals.
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In MDM2 inhibition, the diethylamino group enhances hydrophobic interactions within the protein pocket .
Stability and Decomposition Pathways
The compound demonstrates thermal and chemical stability:
Condition | Observation | Decomposition Product | Source |
---|---|---|---|
150°C, 24h (neat) | <5% degradation | None detected | |
1M HCl, RT, 48h | Partial N-dealkylation | Bicyclo[2.2.2]octan-1-amine |
Critical Factors :
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Decomposition under acidic conditions proceeds via protonation of the tertiary amine followed by C-N bond cleavage.
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No oxidative degradation observed below 200°C.
Scientific Research Applications
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: It is explored for its potential in developing new pharmaceuticals due to its unique structure and reactivity.
Material Science: The compound is used in the synthesis of metal-organic frameworks and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine involves its ability to act as a nucleophile or base in organic reactions. It can facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic pathways. The bicyclic structure provides rigidity and stability, enhancing its reactivity and selectivity in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Used in the preparation of cycloalkanecarboxamides and related compounds.
Bicyclo[2.1.1]hexane: A valuable structure in bio-active compounds.
Uniqueness
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is unique due to its diethylamino group, which imparts distinct reactivity and functionalization potential compared to other bicyclic compounds. This makes it a valuable tool in synthetic organic chemistry and catalysis.
Biological Activity
4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a diethylamino group, which is believed to influence its interaction with biological targets. The molecular formula is C13H23N and it has a molecular weight of approximately 207.34 g/mol.
Antimicrobial Activity
Research indicates that derivatives of bicyclo[2.2.2]octane, including this compound, exhibit significant antimicrobial properties. A study evaluating tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Bicyclo[2.2.2]octane Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
1c | Staphylococcus aureus | <0.5 µg/mL | |
1e | Pseudomonas aeruginosa | <0.5 µg/mL | |
This compound | Various strains | TBD | TBD |
Cytotoxicity
The cytotoxic effects of the compound have also been evaluated in various cell lines, with findings suggesting that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for potential therapeutic applications.
The mechanism of action for this compound is believed to involve its interaction with cellular membranes and specific biomolecular targets such as enzymes and receptors involved in microbial resistance pathways . The presence of the diethylamino group enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with intracellular targets.
Case Studies
A notable study explored the effects of bicyclic amines on various pathogens, demonstrating that modifications to the bicyclic structure can significantly alter biological activity and potency against specific microbial strains . Such studies are critical for optimizing the pharmacological profiles of these compounds.
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
4-(diethylaminomethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H26N2/c1-3-15(4-2)11-12-5-8-13(14,9-6-12)10-7-12/h3-11,14H2,1-2H3 |
InChI Key |
HIPNBTVKGADOLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC12CCC(CC1)(CC2)N |
Origin of Product |
United States |
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